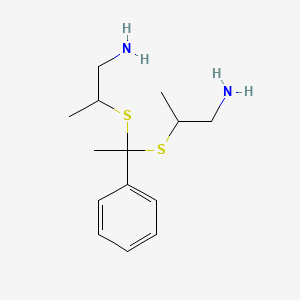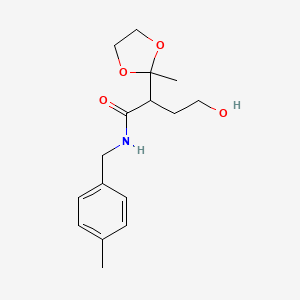
alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound with a complex structure. It features a dioxolane ring, a hydroxyethyl group, and a methylphenyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyethylamine with 2-methyl-1,3-dioxolane-2-acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out under an inert atmosphere at room temperature to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used in the presence of catalysts like Pd/C (Palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dioxolane ring provides structural stability. The methylphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- Alpha-(2-Hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
- N-((4-Methylphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide
Uniqueness
Alpha-(2-Hydroxyethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of both the hydroxyethyl and methylphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
135726-57-7 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC名 |
4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C16H23NO4/c1-12-3-5-13(6-4-12)11-17-15(19)14(7-8-18)16(2)20-9-10-21-16/h3-6,14,18H,7-11H2,1-2H3,(H,17,19) |
InChIキー |
OYFSXHIBKCTARJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C(CCO)C2(OCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
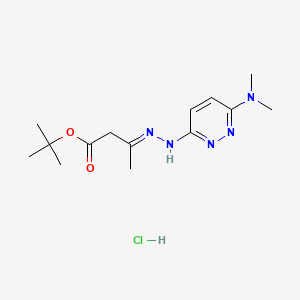
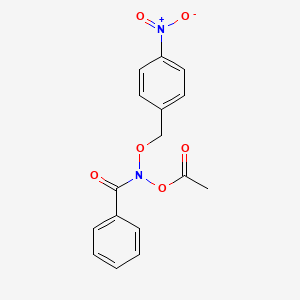
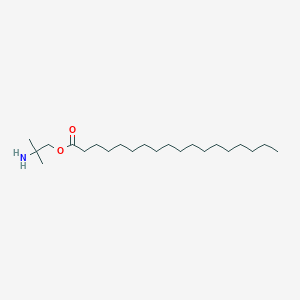
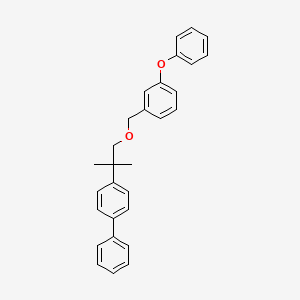
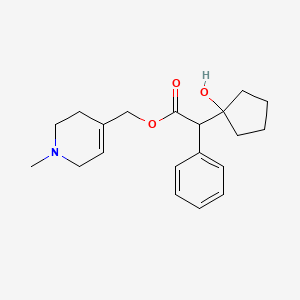
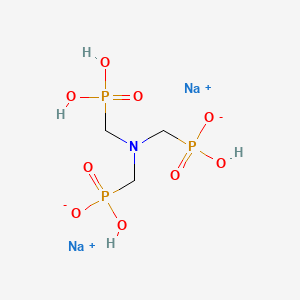
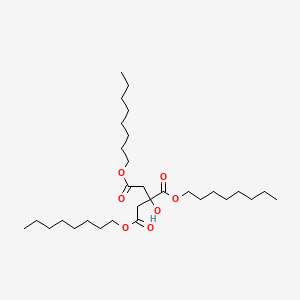
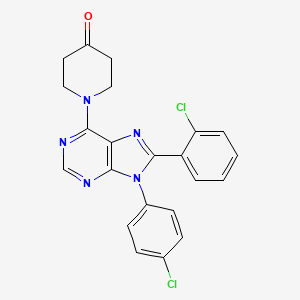
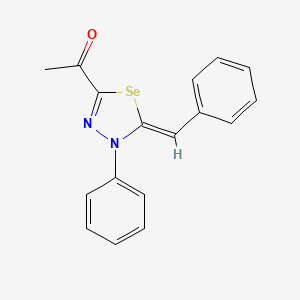
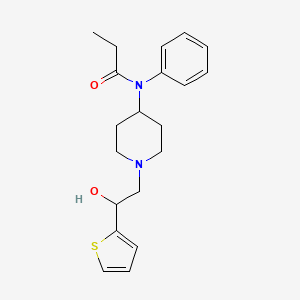
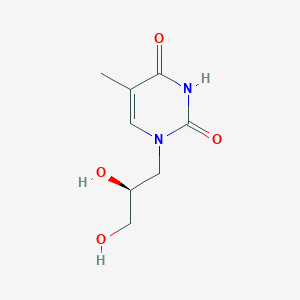
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
